Benzbromarone is 1-Benzofuran substituted at C-2 and C-3 by an ethyl group and a 3,5-dibromo-4-hydroxybenzoyl group respectively. An inhibitor of CYP2C9, it is used as an anti-gout medication. It has a role as a uricosuric drug. It is a member of 1-benzofurans and an aromatic ketone. It is functionally related to a 2,6-dibromophenol. Benzbromarone has been used in trials studying the basic science and treatment of Heart Failure, Hyperuricemia, Chronic Kidney Disease, Abnormal Renal Function, and Gout and Asymptomatic Hyperuricemia. Benzbromarone is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use. Uricosuric that acts by increasing uric acid clearance. It is used in the treatment of gout.
Future Directions
Developing more selective URAT1 inhibitors: Creating compounds that selectively target URAT1 while sparing OAT1 and OAT3 could lead to more effective uricosuric therapies with potentially fewer side effects. [, ]
Investigating the clinical significance of BK channel activation: Further research is needed to determine the therapeutic potential of Benzbromarone in asthma, pulmonary arterial hypertension, and BK channelopathies. [] Understanding its efficacy, safety, and optimal dosing in these conditions will be critical.
Elucidating the mechanisms of Benzbromarone-induced hepatotoxicity: A deeper understanding of the reactive metabolites generated from Benzbromarone and their interaction with liver cells will be crucial for developing safer uricosuric drugs. []
Exploring the potential of Benzbromarone and its metabolites as anti-angiogenic agents: Research on the anti-angiogenic properties of Benzbromarone and its metabolites, particularly 6-hydroxybenzbromarone, shows promise. [] Further investigations are necessary to evaluate their potential in treating diseases characterized by excessive angiogenesis.
Related Compounds
6-Hydroxybenzbromarone (Metabolite M2)
Compound Description: 6-Hydroxybenzbromarone is a major metabolite of benzbromarone formed through aryl hydroxylation. It has been detected in urine samples following benzbromarone administration. [] It is a more potent inhibitor of EYA tyrosine phosphatase activity, cell migration, tubulogenesis, and angiogenic sprouting than benzbromarone. []
Relevance: This compound is a key metabolite of benzbromarone in humans, highlighting the metabolic pathways of the parent drug. [] It also exhibits greater pharmacological potency than benzbromarone, suggesting potential therapeutic value. []
1'-Hydroxybenzbromarone (Metabolite M1)
Compound Description: 1'-Hydroxybenzbromarone is a major metabolite of benzbromarone formed via hydroxylation. It exhibits enantioselective formation and elimination. [] It is less potent in inhibiting EYA3 and in cellular assays for endothelial cell migration and angiogenesis. []
1'-Oxobenzbromarone
Compound Description: 1'-Oxobenzbromarone is a minor metabolite of benzbromarone, originating from biodegradation rather than in vitro oxidation of 1'-hydroxybenzbromarone. []
Relevance: This minor metabolite provides further insight into the metabolic breakdown of benzbromarone within the body. []
2'-Hydroxybenzbromarone
Compound Description: This compound is a structural isomer of 1'-hydroxybenzbromarone and has been identified as a minor metabolite of benzbromarone. []
Relevance: The existence of 2'-hydroxybenzbromarone as a minor metabolite of benzbromarone further illustrates the complexity of the drug's metabolic profile. []
1',6-Dihydroxybenzbromarone
Compound Description: 1',6-Dihydroxybenzbromarone is a minor metabolite of benzbromarone, resulting from further hydroxylation. It can be further metabolized to reactive intermediates that form glutathione adducts, potentially contributing to liver injury. []
Relevance: This metabolite offers insights into potential mechanisms of benzbromarone-induced hepatotoxicity, particularly through reactive metabolite formation. []
Dihydroxy-aryl-benzbromarone
Compound Description: This compound represents a class of minor metabolites of benzbromarone with two hydroxyl groups on the aryl ring. The specific positions of hydroxylation have not been definitively determined. []
Relevance: The identification of dihydroxy-aryl-benzbromarone metabolites underscores the multiple metabolic pathways involved in benzbromarone breakdown. []
4''-O-Methyl-6-methoxybenzbromarone
Compound Description: This compound is a methylated derivative of 6-hydroxybenzbromarone, created during laboratory analysis by methylation. Its identification aided in determining the structure of 6-hydroxybenzbromarone. []
Relevance: Although not a naturally occurring metabolite, this compound played a crucial role in elucidating the structure of the major benzbromarone metabolite, 6-hydroxybenzbromarone. []
Flurbiprofen
Compound Description: Flurbiprofen is a non-steroidal anti-inflammatory drug primarily metabolized by CYP2C9. It was used as a probe substrate to study the inhibitory effects of benzbromarone on CYP2C9 variants. [, ]
Relevance: Flurbiprofen served as a tool to understand how benzbromarone, a potent CYP2C9 inhibitor, interacts with different CYP2C9 enzyme variants and potentially impacts drug-drug interactions. [, ]
Allopurinol
Compound Description: Allopurinol is a xanthine oxidase inhibitor widely used for treating gout and hyperuricemia. Multiple studies have compared its efficacy and safety with benzbromarone. [, , , , , , , , , ]
Relevance: Allopurinol represents a key comparator drug for assessing the efficacy and safety profile of benzbromarone in managing gout and hyperuricemia. [, , , , , , , , , ]
Febuxostat
Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for treating chronic gout. It is another comparator drug in clinical trials evaluating the efficacy and safety of benzbromarone. [, ]
Relevance: Comparing febuxostat with benzbromarone helps to evaluate the relative benefits and drawbacks of each drug for managing gout and provides clinicians with alternative treatment options. [, ]
Probenecid
Compound Description: Probenecid is a uricosuric drug that inhibits renal uric acid reabsorption. It has been compared with benzbromarone in clinical trials assessing efficacy and safety in treating gout. [, , ]
Relevance: Probenecid serves as a relevant uricosuric comparator to benzbromarone, allowing researchers to understand the comparative effectiveness and tolerability of both treatments in a clinical setting. [, , ]
Amiodarone
Compound Description: Amiodarone is an antiarrhythmic drug known for its mitochondrial toxicity. Its structural similarities with benzbromarone led to investigations into the latter's potential for mitochondrial toxicity. []
Relevance: Although structurally similar to benzbromarone, amiodarone's known toxicity profile provided a framework for investigating the potential mechanisms of benzbromarone-induced hepatotoxicity. []
Benzofuran
Compound Description: Benzofuran is a simple aromatic organic compound and the core structure of benzbromarone. It lacks the bromine and side chain substituents present in benzbromarone. It was used as a negative control in toxicity studies. []
Relevance: As the basic scaffold of benzbromarone, benzofuran was crucial in determining the structure-activity relationship and understanding which structural features contribute to toxicity. []
2-Butylbenzofuran
Compound Description: This compound is a derivative of benzofuran with a butyl group at the 2-position. It was used in studies investigating the impact of side chain modifications on the hepatotoxicity of benzbromarone. []
Relevance: Studying 2-butylbenzofuran alongside benzbromarone helped elucidate how different substituents on the benzofuran ring influence the compound's interaction with mitochondria and potential toxicity. []
Warfarin
Compound Description: Warfarin is an anticoagulant drug primarily metabolized by CYP2C9. Case reports and studies have shown that co-administration with benzbromarone can enhance warfarin's anticoagulant effects, increasing bleeding risk. [, ]
Relevance: Understanding the interaction between warfarin and benzbromarone, both metabolized by CYP2C9, is crucial for guiding clinical practice and mitigating the risk of adverse drug events, such as bleeding, in patients requiring both medications. [, ]
Classification and Source
Benzbromarone is classified as a uricosuric agent, which facilitates the excretion of uric acid from the body. It was originally developed in the 1970s and is derived from the chemical structure of 2-bromo-4'-hydroxybenzophenone. The compound is synthesized through various chemical processes and has been used in clinical settings to manage hyperuricemia associated with gout. Despite its therapeutic benefits, benzbromarone has been associated with hepatotoxicity, leading to its withdrawal from some markets.
Synthesis Analysis
The synthesis of benzbromarone typically involves several key steps:
Starting Materials: The synthesis often begins with 4-bromophenol and salicylic acid or derivatives thereof.
Reactions: A common method involves the formation of an ester followed by bromination. The process may include:
Esterification: Reacting salicylic acid with an appropriate alcohol to form an ester.
Bromination: Introducing bromine to the aromatic ring to yield benzbromarone.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
A specific method reported in literature involves the use of cytochrome P450 enzymes for metabolic activation, which can lead to the formation of reactive intermediates that may contribute to toxicity.
Molecular Structure Analysis
The molecular formula of benzbromarone is C14H10BrO3, and its structure can be described as follows:
Core Structure: Benzbromarone features a biphenyl structure with a bromine atom attached to one phenyl ring and a hydroxyl group on the other.
Functional Groups: The compound contains a hydroxyl group (-OH) and a carbonyl group (C=O), contributing to its solubility and reactivity.
3D Configuration: The spatial arrangement of atoms allows for specific interactions with biological targets, particularly proteins involved in uric acid transport.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions.
Chemical Reactions Analysis
Benzbromarone undergoes various chemical reactions, notably:
Metabolic Activation: In vivo studies show that benzbromarone is metabolized by cytochrome P450 enzymes to form epoxide intermediates. These reactive species can covalently bind to proteins, leading to hepatotoxicity.
Uricosuric Activity: The compound promotes uric acid excretion by inhibiting renal reabsorption through interaction with specific transporters like human urate transporter 1 (hURAT1).
Derivatives Synthesis: Researchers have synthesized various derivatives (e.g., halogenated forms) to enhance efficacy and reduce toxicity by altering metabolic pathways.
Mechanism of Action
Benzbromarone's mechanism of action primarily involves:
Inhibition of Uric Acid Reabsorption: Benzbromarone inhibits hURAT1, increasing uric acid excretion in urine. This is crucial for managing conditions like gout.
Stabilization of Proteins: Recent studies indicate that benzbromarone may stabilize transthyretin (TTR), a protein implicated in amyloid diseases. It binds to TTR, preventing amyloid fibril formation.
Biochemical Pathways: The compound's metabolism via cytochrome P450 leads to both therapeutic effects and potential toxicity due to reactive metabolites that can damage liver cells.
Physical and Chemical Properties Analysis
Benzbromarone exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 300.13 g/mol.
Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
Melting Point: Reports suggest a melting point around 130-135 °C.
Stability: The compound is relatively stable under standard laboratory conditions but can undergo degradation in the presence of strong acids or bases.
These properties influence its pharmacokinetics and bioavailability in clinical applications.
Applications
Benzbromarone has several scientific applications:
Gout Treatment: Primarily used for managing hyperuricemia associated with gout due to its uricosuric effects.
Research Tool: Investigated for its ability to stabilize TTR in amyloid diseases, offering potential therapeutic avenues beyond gout management.
Drug Development: Ongoing research focuses on synthesizing safer derivatives that retain efficacy while minimizing hepatotoxic risks.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Axillarin is a dimethoxyflavone that is the 3,6-dimethyl ether derivative of quercetagetin. It has a role as a plant metabolite. It is a tetrahydroxyflavone and a dimethoxyflavone. It derives from a quercetagetin. Axillarin, also known as DMQT, belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, axillarin is considered to be a flavonoid lipid molecule. Axillarin is considered to be a practically insoluble (in water) and relatively neutral molecule. Axillarin can be biosynthesized from quercetagetin. Outside of the human body, axillarin can be found in german camomile. This makes axillarin a potential biomarker for the consumption of this food product.
Axitinib sulfoxide is a major inactive metabolite of the tyrosine kinase inhibitor axitinib. It is formed from axitinib primarily by the cytochrome P450 (CYP) isoform CYP3A4 with minor contributions from CYP3A5 and CYP2C19.1 Axitinib sulfoxide is a major metabolite of Axitinib --- a VEGFR tyrosine kinase inhibitor. Axitinib may be useful in cancer therapy.